N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is a synthetic hexapeptide analog of N-formyl-methionyl-leucyl-phenylalanine (fMLF), a naturally occurring peptide. It functions as a potent chemoattractant for neutrophils, mimicking the action of bacterial peptides. N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys binds with high affinity to Formyl Peptide Receptors (FPRs), particularly FPR1, initiating a cascade of intracellular signaling events. This interaction is crucial for understanding neutrophil function in inflammatory responses and has been extensively utilized in research to investigate various aspects of neutrophil biology. [, , , , , ]
Molecular Structure Analysis
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is a hexapeptide with the following amino acid sequence: N-formyl-norleucine-leucine-phenylalanine-norleucine-tyrosine-lysine. The N-terminal formyl group is essential for its biological activity. [, , , , , ] Unfortunately, the provided papers lack specific details or analyses regarding bond lengths, angles, or conformations of the peptide.
Mechanism of Action
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys acts as a potent agonist of Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor primarily found on neutrophils. [, , , , ] Binding to FPR1 triggers a series of intracellular signaling events:
Activation of Phospholipase C: Leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium ions (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). []
Calcium Mobilization: The increase in intracellular Ca2+ levels contributes to various neutrophil responses, including chemotaxis, degranulation (release of enzymes and antimicrobial peptides), and the production of reactive oxygen species (ROS). [, , , ]
Activation of Mitogen-Activated Protein Kinases (MAPKs): MAPKs are involved in regulating gene expression and other cellular processes related to inflammation. []
Applications
Studying Neutrophil Chemotaxis: It serves as a potent chemoattractant, enabling investigations into the mechanisms underlying neutrophil migration towards sites of inflammation. [, , , , ]
Investigating FPR1 Function: As a selective FPR1 agonist, it helps elucidate the receptor's role in various cellular processes, including signal transduction, receptor internalization, and regulation of neutrophil responses. [, , , , ]
Developing Anti-inflammatory Therapies: By understanding how N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys interacts with FPR1, researchers aim to develop novel anti-inflammatory drugs targeting this receptor. [, , ]
Imaging Inflammation: Researchers have used fluorescently labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys to visualize and track neutrophil recruitment to inflammatory sites in vivo. [, , ]
Future Directions
Understanding the Role of FPR1 in Non-Myeloid Cells: Exploring its presence and function in other cell types, as indicated by its presence in lens epithelial cells. []
Related Compounds
N-Formyl-methionyl-leucyl-phenylalanine (fMLF)
Compound Description: N-Formyl-methionyl-leucyl-phenylalanine (fMLF) is a potent chemotactic peptide that acts as a neutrophil chemoattractant. It binds to formyl peptide receptors (FPRs), particularly FPR1, on neutrophils, triggering various cellular responses including chemotaxis, superoxide generation, and elastase release [ [], [], [] ].
N-Formyl-Nle-Leu-Phe-Nle-Tyr(125I)-Lys
Compound Description: This compound is a radioiodinated analog of N-Formyl-nle-leu-phe-nle-tyr-lys. The incorporation of the radioactive iodine (125I) into the tyrosine residue allows for the tracking and quantification of the peptide's binding to the formyl peptide chemotactic receptor on cells like neutrophils and HL-60 cells [ [] ].
Relevance: This compound is directly derived from N-Formyl-nle-leu-phe-nle-tyr-lys with the addition of a radioactive label. This modification facilitates the study of the binding kinetics, receptor interactions, and cellular internalization of the parent compound without significantly altering its biological activity [ [] ].
Compound Description: This compound is a fluorescent analog of N-Formyl-nle-leu-phe-nle-tyr-lys, conjugated with the fluorescent dye tetramethylrhodamine. This modification enables the visualization and tracking of the peptide's binding and internalization in cells using fluorescence microscopy [ [] ].
Relevance: This fluorescent derivative retains the biological activity of N-Formyl-nle-leu-phe-nle-tyr-lys, enabling real-time visualization of its interaction with the formyl peptide chemotactic receptor in living cells. This facilitates the study of receptor dynamics, internalization pathways, and cellular responses to the parent compound [ [] ].
Compound Description: This is a photoactivatable and radiolabeled derivative of N-Formyl-nle-leu-phe-nle-tyr-lys. It contains a photoreactive arylazide group and a radioactive iodine (125I) for covalent cross-linking and detection, respectively. Upon UV irradiation, the arylazide group becomes reactive and forms a covalent bond with the receptor, allowing for the identification and isolation of the receptor protein [ [] ].
Relevance: This photoaffinity label is structurally similar to N-Formyl-nle-leu-phe-nle-tyr-lys and retains its binding affinity for the formyl peptide chemotactic receptor. The photoactivatable group enables the covalent cross-linking of the peptide to the receptor, facilitating the identification and characterization of the receptor protein [ [] ].
Compound Description: This is another affinity label for the formyl peptide chemotactic receptor. It contains a bromoacetyl group that reacts specifically with nucleophilic amino acid residues on the receptor, forming a covalent bond upon binding [ [] ].
Relevance: This compound, similar to N-Formyl-nle-leu-phe-nle-tyr-lys, binds specifically to the receptor and enables the covalent labeling of the receptor protein through the bromoacetyl group. This covalent labeling facilitates the isolation and characterization of the receptor protein [ [] ].
Nle-Leu-Phe-Nle-Tyr-Lys
Compound Description: This peptide is a non-formylated analog of N-Formyl-nle-leu-phe-nle-tyr-lys. The absence of the formyl group significantly reduces its binding affinity for the formyl peptide chemotactic receptor and its ability to induce cellular responses like chemotaxis [ [] ].
Relevance: This analog serves as a negative control in studies investigating the importance of the formyl group for receptor binding and activation. The lack of activity of the non-formylated peptide highlights the specificity of the receptor for N-formylated peptides like N-Formyl-nle-leu-phe-nle-tyr-lys [ [] ].
Compound Description: This is a fluorescently labeled derivative of N-Formyl-nle-leu-phe-nle-tyr-lys where fluorescein is attached to the peptide. It is used to study the binding characteristics and receptor dynamics of the chemotactic peptide on neutrophils [ [] ].
Relevance: This fluorescent derivative allows researchers to quantify the binding affinity and number of receptors for N-Formyl-nle-leu-phe-nle-tyr-lys on neutrophils using flow cytometry. It helps understand the receptor regulation and potential alterations in disease conditions like psoriasis [ [] ].
Compound Description: This compound is a fluorescein-conjugated derivative of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys. Studies showed that this compound is rapidly cleared from circulation by the liver, primarily taken up by liver sinusoidal endothelial cells (LSECs) and hepatocytes expressing formyl peptide receptor 1 (FRP1) [ [] ].
Relevance: This FITC-conjugated derivative demonstrates a different pharmacokinetic profile compared to the unconjugated N-Formyl-nle-leu-phe-nle-tyr-lys, highlighting the impact of conjugation on biodistribution. While it can be used to visualize FPR1 expressing cells, caution is advised due to its rapid hepatic clearance and potential for misinterpretation in inflammation studies [ [] ].
N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys-fluorescein
Compound Description: This is another fluorescent analog of N-Formyl-nle-leu-phe-nle-tyr-lys, where fluorescein is conjugated to the peptide. This modification allows for studying its interaction with FPR1, particularly the inhibitory effects of compounds like honokiol and IA-LBI07-1 on receptor binding [ [], [] ].
Relevance: This fluorescent derivative aids in understanding the inhibitory mechanisms of various compounds on N-Formyl-nle-leu-phe-nle-tyr-lys binding to FPR1. By observing the competitive binding of this analog, researchers can assess the potential anti-inflammatory effects of these compounds [ [], [] ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fidexaban is a synthetic and potent inhibitor of coagulation factor Xa (activated factor X) with anticoagulant activity. Like other factor Xa inhibitors, fidexaban prevents thrombus formation.
Filanesib, also known as ARRY-520, is a synthetic, small molecule targeting the kinesin spindle protein (KSP) with potential antineoplastic activity. KSP inhibitor ARRY-520 specifically inhibits KSP (kinesin-5 or Eg5), resulting in activation of the spindle assembly checkpoint, induction of cell cycle arrest during the mitotic phase, and consequently cell death in tumor cells that are actively dividing. Because KSP is not involved in postmitotic processes, such as neuronal transport, this agent does not cause the peripheral neuropathy that is often associated with tubulin-targeting agents.
Filibuvir is a member of triazolopyrimidines. Filibuvir has been used in trials studying the treatment of Hepatitis, Hepatitis C, and Chronic Hepatitis C. Filibuvir is a non-nucleoside polymerase inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase. Filibuvir binds to the non-catalytic Thumb 2 site on viral polymerase and causes a decrease in viral RNA synthesis.
Rheumatoid arthritis (RA) is a chronic, autoimmune, systemic, and inflammatory disease that causes synovial joint symptoms and can limit range of motion in severe cases. The disease is associated with extra-articular manifestations, progressive disability, and comorbidities including cardiovascular disease and mental disorders. 50-70% of patients with RA are unable to achieve sustained clinical remission despite the availability of several treatments including disease-modifying anti-rheumatic drugs (DMARDS) like [methotrexate], interleukin-6 (IL-6) blockers, and tumor necrosis factor (TNF) inhibitors. New therapeutic developments target other inflammatory pathways implicated in RA including the Janus kinase (JAK) signaling pathway as seen with filgotinib. There are four JAK subtypes which include JAK1, JAK2, JAK3, and tyrosine kinase 2. Non-selective JAK inhibitors like [tofacitinib] target JAK1 and JAK3 subtypes with minimal activity at JAK2. In contrast, the newly approved filgotinib is a highly selective JAK1 inhibitor. JAK2 and JAK3 play important roles in both immune and hematologic functions; therefore, selectivity for JAK1 aims to improve the safety profile of filgotinib while maintaining clinical efficacy. Filgotinib is currently reserved for patients who cannot tolerate DMARDs, or who have been unable to achieve remission in response to one or more DMARDs. Filgotinib is an orally bioavailable inhibitor of the tyrosine kinase Janus kinase 1 (JAK1), with potential anti-inflammatory and immunomodulating activities. Upon oral administration, filgotinib specifically targets, binds to, and inhibits the phosphorylation of JAK1, which interferes with JAK/STAT (signal transducer and activator of transcription)-dependent signaling. As JAK1 mediates signaling of many pro-inflammatory cytokines, JAK1 inhibition prevents cytokine signaling and activity in many inflammatory and immune-mediated processes and leads to a decrease in inflammation and activation of certain immune cells. JAK1 plays a key role in the signaling and activity of many cytokines and growth factors and is often dysregulated in a variety of autoimmune and inflammatory diseases, as well as some malignancies.
A complex of polyene antibiotics obtained from Streptomyces filipinensis. Filipin III alters membrane function by interfering with membrane sterols, inhibits mitochondrial respiration, and is proposed as an antifungal agent. Filipins I, II, and IV are less important.
Filixic acid ABA is a natural product isolated from driedopteris crassirhizoma Nakai. Rhizome. Filixic acid ABA exhibits inhibitory effects on neuraminidase of influenza virus H5N1 with IC50 as 29.57 ± 2.48 uM, it may have anti-influenza virus activity.